molecular formula C8H10BrO3P B15219934 Dimethyl (3-bromophenyl)phosphonate

Dimethyl (3-bromophenyl)phosphonate

Cat. No.: B15219934
M. Wt: 265.04 g/mol
InChI Key: KCKFAUAYLVUMOI-UHFFFAOYSA-N
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Description

Dimethyl (3-bromophenyl)phosphonate is an organophosphorus compound with the molecular formula C8H10BrO4P. It is characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a phosphonate group. This compound is of significant interest in organic synthesis and various industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Dimethyl (3-bromophenyl)phosphonate can be synthesized through several methods. One common approach involves the reaction of 3-bromophenol with dimethyl phosphite in the presence of a base such as sodium hydride. The reaction typically proceeds under mild conditions, yielding the desired phosphonate ester .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: Dimethyl (3-bromophenyl)phosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Dimethyl (3-bromophenyl)phosphonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of dimethyl (3-bromophenyl)phosphonate involves its interaction with various molecular targets. The phosphonate group can mimic phosphate esters, allowing the compound to inhibit enzymes that utilize phosphate substrates. This inhibition can occur through competitive binding at the enzyme’s active site, disrupting normal enzymatic activity .

Comparison with Similar Compounds

  • Dimethyl (4-bromophenyl)phosphonate
  • Dimethyl (2-bromophenyl)phosphonate
  • Diethyl (3-bromophenyl)phosphonate

Comparison: Dimethyl (3-bromophenyl)phosphonate is unique due to the position of the bromine atom on the phenyl ring, which influences its reactivity and interaction with other molecules. Compared to its isomers, such as dimethyl (4-bromophenyl)phosphonate and dimethyl (2-bromophenyl)phosphonate, the 3-bromo derivative may exhibit different chemical and biological properties due to steric and electronic effects .

Properties

Molecular Formula

C8H10BrO3P

Molecular Weight

265.04 g/mol

IUPAC Name

1-bromo-3-dimethoxyphosphorylbenzene

InChI

InChI=1S/C8H10BrO3P/c1-11-13(10,12-2)8-5-3-4-7(9)6-8/h3-6H,1-2H3

InChI Key

KCKFAUAYLVUMOI-UHFFFAOYSA-N

Canonical SMILES

COP(=O)(C1=CC(=CC=C1)Br)OC

Origin of Product

United States

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